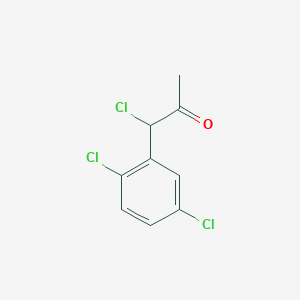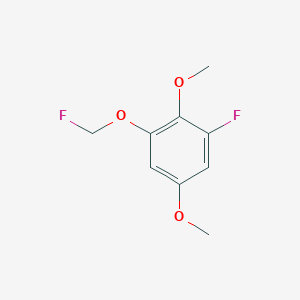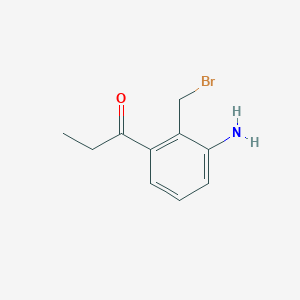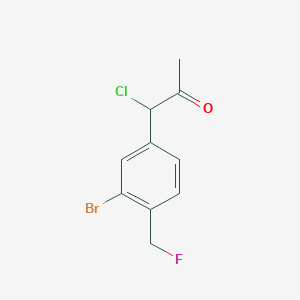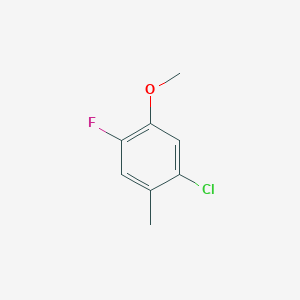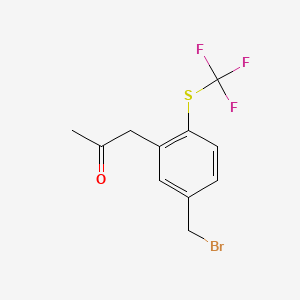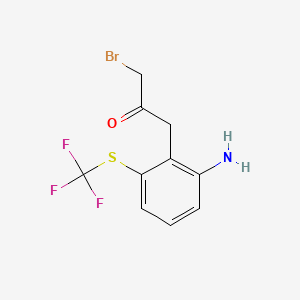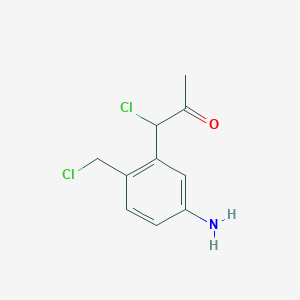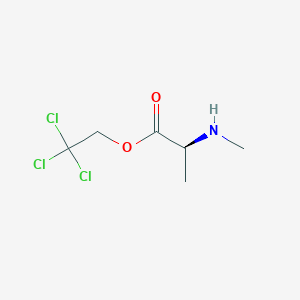
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester is a chemical compound with the molecular formula C6H11Cl3NO2 It is an ester derivative of N-Methyl-L-alanine, where the esterifying group is 2,2,2-Trichloroethyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester typically involves the esterification of N-Methyl-L-alanine with 2,2,2-Trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-Methyl-L-alanine and trichloroacetic acid.
Reduction: N-Methyl-L-alanine and 2,2,2-Trichloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release N-Methyl-L-alanine and 2,2,2-Trichloroethanol, which may then exert their effects on various biological processes. The molecular targets and pathways involved are still under investigation, but they may include enzyme inhibition and modulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-L-alanine: The parent compound without the ester group.
2,2,2-Trichloroethyl Chloroformate: A related compound with a chloroformate group instead of an ester group.
2,2,2-Trichloroethanol: The alcohol counterpart of the ester group.
Uniqueness
N-Methyl-L-alanine 2,2,2-Trichloroethyl Ester is unique due to its combination of the N-Methyl-L-alanine backbone with the 2,2,2-Trichloroethyl ester group. This unique structure imparts specific chemical properties and reactivity that are not observed in the parent compounds or other related derivatives.
Eigenschaften
Molekularformel |
C6H10Cl3NO2 |
|---|---|
Molekulargewicht |
234.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C6H10Cl3NO2/c1-4(10-2)5(11)12-3-6(7,8)9/h4,10H,3H2,1-2H3/t4-/m0/s1 |
InChI-Schlüssel |
CLMQKNIGUIBZSC-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC(Cl)(Cl)Cl)NC |
Kanonische SMILES |
CC(C(=O)OCC(Cl)(Cl)Cl)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


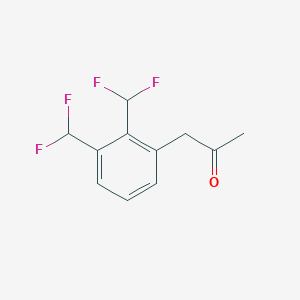

![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)
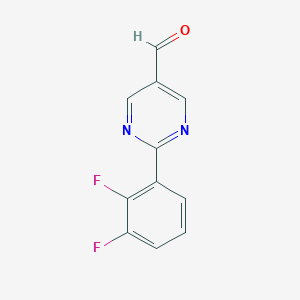

![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)
